2-[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a pinacol-protected boronic ester featuring a phenyl ring substituted at the 5-position with fluorine and at the 2-position with an oxan-4-ylmethoxy (tetrahydropyran-4-ylmethoxy) group. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, making it suitable for Suzuki-Miyaura cross-coupling reactions.
Properties
IUPAC Name |
2-[5-fluoro-2-(oxan-4-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BFO4/c1-17(2)18(3,4)24-19(23-17)15-11-14(20)5-6-16(15)22-12-13-7-9-21-10-8-13/h5-6,11,13H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJLASUFBUARRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-fluoro-2-(oxan-4-ylmethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like palladium to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, toluene).
Conditions: The reaction is typically conducted under an inert atmosphere at temperatures ranging from 50°C to 100°C.
Major Products
Scientific Research Applications
2-[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for:
Organic Synthesis: As a reagent in Suzuki-Miyaura cross-coupling to form complex organic molecules.
Medicinal Chemistry: For the synthesis of biologically active compounds and drug candidates.
Material Science: In the development of organic electronic materials and polymers.
Mechanism of Action
The compound exerts its effects through the Suzuki-Miyaura coupling mechanism, which involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural analogs, emphasizing substituent effects on reactivity and applications:
Reactivity in Cross-Coupling Reactions
- Target Compound: The oxan-4-ylmethoxy group’s steric bulk may slow transmetalation in Suzuki reactions but improve regioselectivity in challenging substrates .
- Methoxy Analog (CAS 1383806-53-8) : Smaller substituent size allows faster reaction kinetics but may reduce selectivity in congested systems .
- Indole-Linked Boronate () : The indole moiety directs coupling to electron-deficient aryl halides, useful in synthesizing heterobiaryl pharmaceuticals .
Solubility and Stability
Biological Activity
2-[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure allows for various biological interactions, making it a subject of interest in drug development and pharmacology.
- Molecular Formula : C₁₈H₂₆BFO₄
- Molecular Weight : 336.2 g/mol
- CAS Number : 2246706-51-2
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through boron coordination. Boron compounds are known to influence enzyme activity and protein interactions, which can lead to various therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can alter the bioavailability of substrates and affect overall metabolic rates.
Case Study 1: Antitumor Efficacy
A study conducted on cell lines representing different cancer types demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase-dependent apoptosis pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Apoptosis induction |
| A549 (Lung) | 15 | Caspase activation |
| HeLa (Cervical) | 10 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
